2-Methoxy-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Methoxy-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine is a pyridine derivative with a molecular formula of C14H22N2O and a molecular weight of 234.34 g/mol . This compound is notable for its unique chemical structure, which includes a pyrrolidine ring, making it a valuable asset for researchers and chemists .
Preparation Methods
The synthesis of 2-Methoxy-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine involves several steps. One common method starts with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . The reaction proceeds through a series of steps, including esterification, cyclization, and functional group modifications, to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-Methoxy-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Scientific Research Applications
2-Methoxy-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their activity and function .
Comparison with Similar Compounds
2-Methoxy-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine can be compared with other pyridine derivatives, such as:
2-Methoxypyridine-5-boronic acid pinacol ester: This compound is used in Suzuki-Miyaura coupling reactions and has different reactivity due to the presence of a boronic acid group.
Omeprazole: A well-known proton pump inhibitor with a pyridine ring, used in the treatment of gastric acid-related disorders.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a pyrrolidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-methoxy-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2O/c1-4-7-16-8-5-6-13(16)12-9-11(2)14(17-3)15-10-12/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
DUHWBEWYIXQRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CN=C(C(=C2)C)OC |
Origin of Product |
United States |
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